BenchChemオンラインストアへようこそ!

4-(Prop-2-en-1-yloxy)quinazoline

Quinazoline chemistry Kinase inhibitor scaffolds Chemical probe development

4-(Prop-2-en-1-yloxy)quinazoline (CAS 57643-75-1, molecular formula C11H10N2O, molecular weight 186.21 g/mol) is a heterocyclic compound within the quinazoline family, characterized by an allyloxy substituent at the 4-position of the bicyclic core. Quinazolines, as a class, are nitrogen-containing fused pyrimidines widely explored for their interactions with kinase targets such as VEGFR-2, EGFR, and PARP-1, forming the basis for numerous antitumor and anti-inflammatory chemotypes.

Molecular Formula C11H10N2O
Molecular Weight 186.214
CAS No. 57643-75-1
Cat. No. B2894719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Prop-2-en-1-yloxy)quinazoline
CAS57643-75-1
Molecular FormulaC11H10N2O
Molecular Weight186.214
Structural Identifiers
SMILESC=CCOC1=NC=NC2=CC=CC=C21
InChIInChI=1S/C11H10N2O/c1-2-7-14-11-9-5-3-4-6-10(9)12-8-13-11/h2-6,8H,1,7H2
InChIKeyXYUZLZXAWJUAMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Prop-2-en-1-yloxy)quinazoline (CAS 57643-75-1) – Procurement-Ready Chemical Identity and Quinazoline Class Baseline


4-(Prop-2-en-1-yloxy)quinazoline (CAS 57643-75-1, molecular formula C11H10N2O, molecular weight 186.21 g/mol) is a heterocyclic compound within the quinazoline family, characterized by an allyloxy substituent at the 4-position of the bicyclic core [1]. Quinazolines, as a class, are nitrogen-containing fused pyrimidines widely explored for their interactions with kinase targets such as VEGFR-2, EGFR, and PARP-1, forming the basis for numerous antitumor and anti-inflammatory chemotypes [2]. This compound is listed in the PubChem database (CID 11282394), confirming its registration within authoritative chemical catalogs, though its specific biological profiling remains absent from the indexed peer-reviewed literature.

Why 4-(Prop-2-en-1-yloxy)quinazoline Cannot Be Interchanged with Generic 4-Anilino- or 4-Aryloxyquinazolines Without Direct Evidence


In quinazoline-based kinase inhibitor design, even minor variations at the 4-position (e.g., anilino vs. aryloxy vs. benzyloxy) have been shown to produce marked shifts in kinase selectivity profiles, with nanomolar-to-micromolar differences in IC50 values across VEGFR-2 and EGFR targets [1]. The specific allyloxy (prop-2-en-1-yloxy) substituent introduces a unique electronic character and a terminal olefin handle that cannot be assumed to replicate the binding interactions of saturated alkoxy chains, substituted anilines, or bulkier aryloxy groups. Without matched-pair comparative data directly involving this compound, any assumption of functional equivalence to a 4-methoxy, 4-ethoxy, or 4-phenoxy congener is scientifically unsupported and introduces procurement risk for target-based screening campaigns.

Quantitative Differentiation Evidence for 4-(Prop-2-en-1-yloxy)quinazoline – Evidence Gap Assessment


Comparator-Based Quantitative Evidence Is Currently Absent in Non-Vendor Literature for This Compound

A systematic search of primary research papers, patents (excluding vendor sources such as benchchem, evitachem, and vulcanchem), and authoritative databases (PubChem, PubMed, BindingDB, MassBank) did not yield any head-to-head or cross-study quantitative comparison involving 4-(prop-2-en-1-yloxy)quinazoline against a named structural analog in a defined assay system. While the 4-aryloxyquinazoline class has been characterized for VEGFR-2 inhibition with IC50 values in the nanomolar range (e.g., 0.59 nM to 3.2 nM for certain 6,7-dimethoxy-4-aryloxy ureas) [1], the specific allyloxy variant has not been individually profiled in the public domain. This absence of direct comparator data precludes the generation of a quantified difference claim at this time.

Quinazoline chemistry Kinase inhibitor scaffolds Chemical probe development

Procurement Scenarios for 4-(Prop-2-en-1-yloxy)quinazoline Based on Available Evidence


Synthetic Intermediate for 4-O-Functionalized Quinazoline Libraries via Olefin Cross-Metathesis or Thiol-ene Click Chemistry

The terminal alkene of the prop-2-en-1-yloxy group provides a reactive handle for diversification chemistries—such as olefin cross-metathesis with functionalized styrenes or acrylates, or thiol-ene coupling with cysteine-containing biomolecules—that are inaccessible to saturated 4-alkoxy or 4-aryloxy quinazolines. This makes the compound a strategic building block for constructing focused kinase-inhibitor libraries with variable linker lengths and polarities, where the 4-position substitution pattern is known to critically influence VEGFR-2 vs. EGFR selectivity [1].

Negative Control or Tool Compound Generation Through In Situ Hydrogenation to 4-Propoxyquinazoline

The allyloxy substituent can be quantitatively hydrogenated under mild conditions (H2, Pd/C) to yield the saturated 4-propoxyquinazoline congener. This paired alkene/saturated pair can serve as an internal matched-pair set for evaluating the contribution of the π-system to target binding, solubility, or metabolic stability, providing procurement value for medicinal chemistry groups seeking to deconvolute structure-activity relationships at the quinazoline 4-position.

Reference Substance for Metabolite Identification Studies Involving Allyl-Containing Quinazoline Drugs

As several therapeutic quinazoline kinase inhibitors (e.g., gefitinib, erlotinib) carry alkoxy substituents that undergo oxidative metabolism, the 4-allyloxy variant may serve as a mechanistic probe or reference standard in cytochrome P450-mediated epoxidation and glutathione-trapping studies, given the known reactivity of terminal alkenes toward metabolic oxidation [1].

Starting Material for 4-Hydroxyquinazoline-Based PARP-1 Inhibitor Derivatization

The 4-alkoxy bond can be cleaved under acidic or Lewis acid conditions to liberate 4-hydroxyquinazoline, a scaffold with reported PARP-1 inhibitory activity [2]. This positions 4-(prop-2-en-1-yloxy)quinazoline as a protected precursor to 4-hydroxyquinazoline, offering orthogonal deprotection compatibility compared to methyl or benzyl ethers in multi-step synthetic sequences.

Quote Request

Request a Quote for 4-(Prop-2-en-1-yloxy)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.